molecular formula C15H10ClFN2O3S B3540909 2-Chloro-5-[[[(3-fluorobenzoyl)amino]thioxomethyl]amino]-benzoic acid

2-Chloro-5-[[[(3-fluorobenzoyl)amino]thioxomethyl]amino]-benzoic acid

Cat. No.: B3540909
M. Wt: 352.8 g/mol
InChI Key: QTGDFAKDIIAGDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-[[[(3-fluorobenzoyl)amino]thioxomethyl]amino]-benzoic acid is an organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloro group, a fluorobenzoyl group, and a thioxomethyl group attached to a benzoic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-[[[(3-fluorobenzoyl)amino]thioxomethyl]amino]-benzoic acid can be achieved through multiple synthetic routesThe reaction conditions typically include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-[[[(3-fluorobenzoyl)amino]thioxomethyl]amino]-benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thioxomethyl group can yield sulfoxides or sulfones, while substitution of the chloro group can produce various substituted derivatives .

Scientific Research Applications

2-Chloro-5-[[[(3-fluorobenzoyl)amino]thioxomethyl]amino]-benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-5-[[[(3-fluorobenzoyl)amino]thioxomethyl]amino]-benzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. For example, it may interfere with the function of enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-[[[(3-fluorobenzoyl)amino]thioxomethyl]amino]-benzoic acid is unique due to the presence of both chloro and fluorobenzoyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-chloro-5-[(3-fluorobenzoyl)carbamothioylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN2O3S/c16-12-5-4-10(7-11(12)14(21)22)18-15(23)19-13(20)8-2-1-3-9(17)6-8/h1-7H,(H,21,22)(H2,18,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTGDFAKDIIAGDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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